

N-Methylpentanamide CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Methylvaleramide**

Cat. No.: **B1594713**

[Get Quote](#)

Abstract

N-Methylpentanamide, a member of the carboxamide group, is a chemical compound with growing interest in various scientific and industrial domains. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in drug development. We will delve into its chemical characteristics, explore its synonyms and identifiers for accurate database searching, and discuss its toxicological profile to ensure safe handling and application.

Table of Contents

- Chemical Identity and Properties
 - 1.1. CAS Number and Synonyms
 - 1.2. Physicochemical Properties
- Synthesis and Manufacturing
 - 2.1. Laboratory-Scale Synthesis
- Applications in Research and Industry
- Toxicology and Safety

- Conclusion
- References

Chemical Identity and Properties

A thorough understanding of a compound's identity and fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of N-Methylpentanamide.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

- CAS Number: 6225-08-7

Accurate identification is further enhanced by recognizing its various synonyms, which are frequently encountered in chemical catalogs and scientific publications.

Table 1: Synonyms and Identifiers for N-Methylpentanamide

Synonym	Source
N-Methylvaleramide	ChemicalBook
Pentanamide, N-methyl-	NIST
N-methylpentan-1-amide	PubChem

Physicochemical Properties

The physical and chemical properties of N-Methylpentanamide dictate its behavior in various solvents and reaction conditions, which is critical for designing experimental protocols.

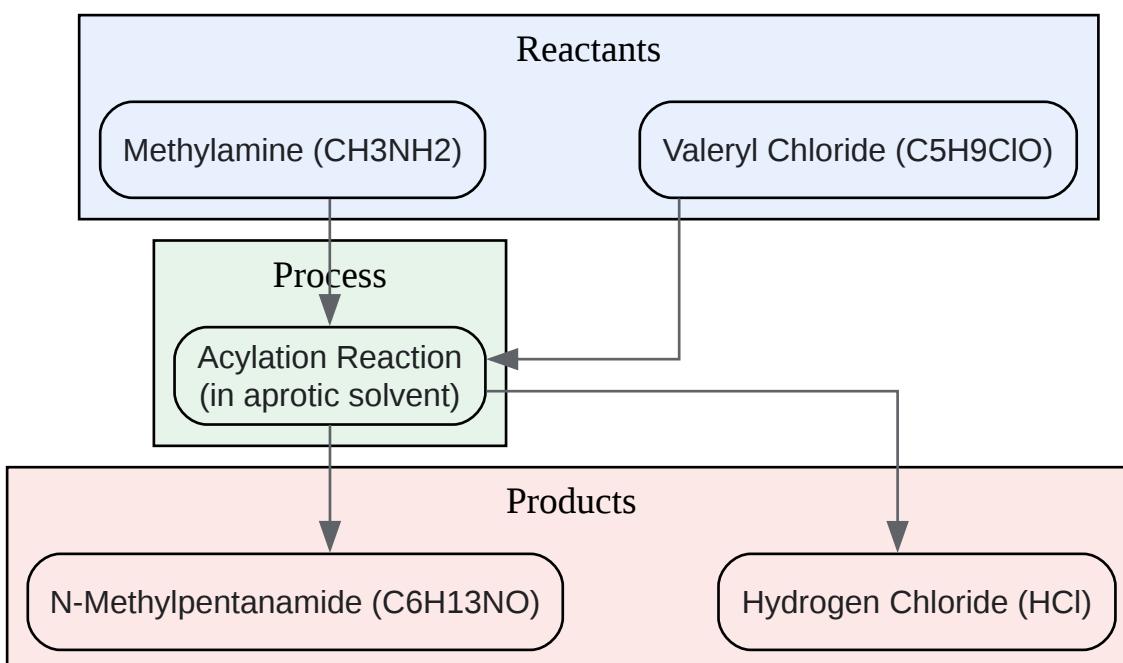
Table 2: Physicochemical Properties of N-Methylpentanamide

Property	Value	Source
Molecular Formula	C6H13NO	NIST
Molecular Weight	115.17 g/mol	NIST
Boiling Point	227.3±13.0 °C at 760 mmHg	ChemicalBook
Density	0.9±0.1 g/cm ³	ChemicalBook
Flash Point	91.3±19.8 °C	ChemicalBook
Appearance	White to off-white solid	Not explicitly stated, inferred from typical amide properties

Synthesis and Manufacturing

While large-scale industrial manufacturing processes are often proprietary, a common laboratory-scale synthesis of N-Methylpentanamide involves the acylation of methylamine with valeryl chloride. This method is a standard procedure for forming amide bonds.

Laboratory-Scale Synthesis: Acylation of Methylamine


This protocol outlines a representative method for the synthesis of N-Methylpentanamide. The principle relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of methylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether). The flask is cooled in an ice bath to control the exothermic reaction.
- **Addition of Acylating Agent:** Valeryl chloride is added dropwise to the stirred methylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
- Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N-Methylpentanamide.

Diagram 1: Synthesis of N-Methylpentanamide

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of N-Methylpentanamide.

Applications in Research and Industry

N-Methylpentanamide's utility stems from its amide functional group, which can participate in hydrogen bonding and act as a stable building block in more complex molecules. While

specific, large-scale applications are not widely documented in public literature, its structure suggests potential use as:

- A specialty solvent: Its polarity and hydrogen bonding capability could make it a suitable solvent for certain reactions.
- An intermediate in organic synthesis: The amide group can be a precursor to other functional groups or serve as a key structural motif in the synthesis of pharmaceuticals and agrochemicals.
- A building block for polymers: Amides are the fundamental repeating unit in polyamides, suggesting its potential role in materials science.

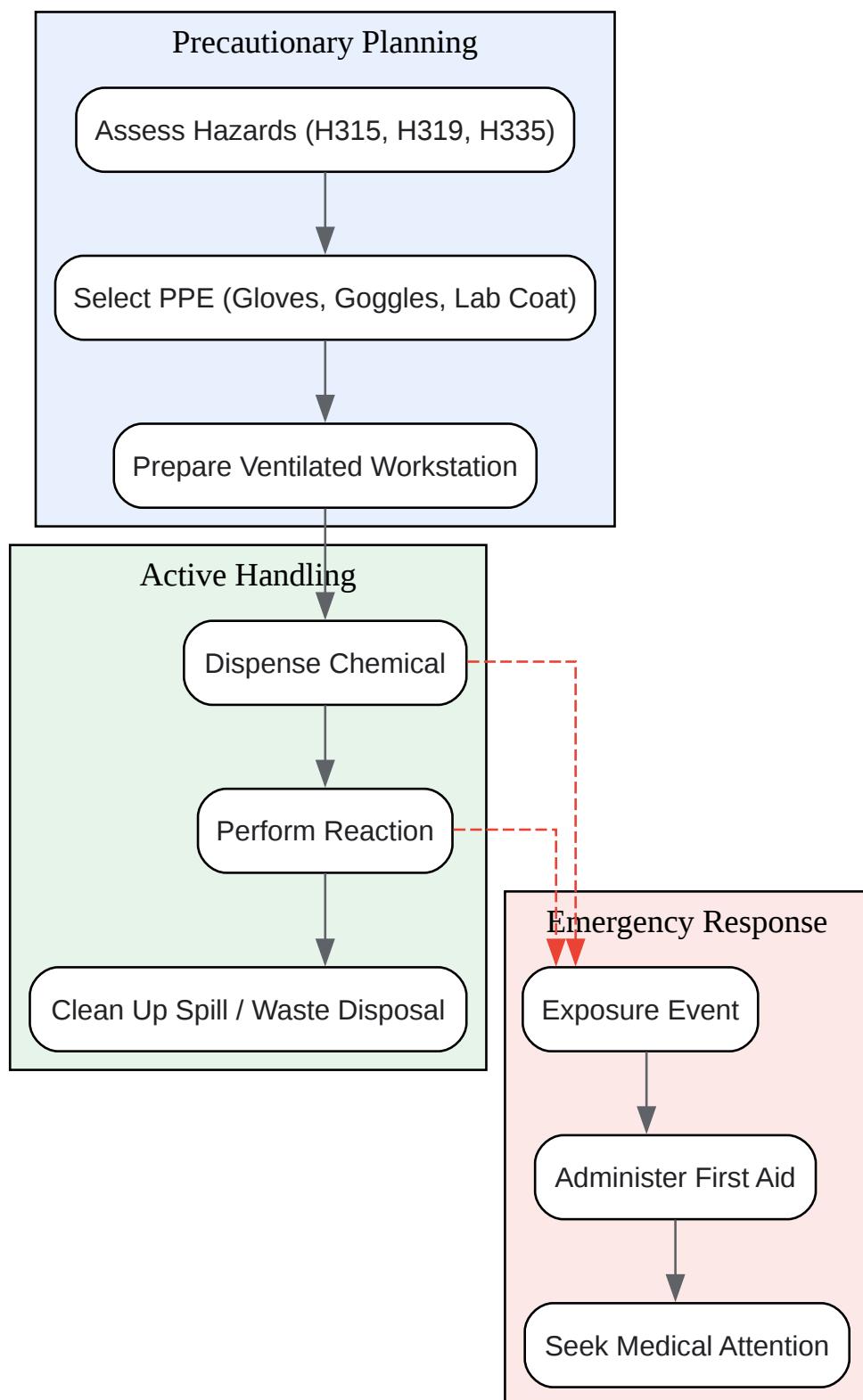
For drug development professionals, N-alkylamides are of interest as they can mimic peptide bonds while offering increased stability against enzymatic degradation. The specific properties of the pentyl group in N-Methylpentanamide could be explored to modulate lipophilicity and other pharmacokinetic properties in drug candidates.

Toxicology and Safety

A thorough understanding of a chemical's toxicological profile is paramount for ensuring laboratory and industrial safety.

According to available safety data sheets, N-Methylpentanamide is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.


Precautionary Measures:

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

In case of exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought.

Diagram 2: Safety and Handling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling of N-Methylpentanamide.

Conclusion

N-Methylpentanamide is a valuable chemical compound with a well-defined profile. Its straightforward synthesis and clear chemical properties make it a useful intermediate and building block in various fields. For researchers in drug discovery and development, its structure offers a template for creating novel molecules with tailored properties. Adherence to established safety protocols is essential for its handling. This guide has provided the core technical information necessary for the confident and safe utilization of N-Methylpentanamide in a research and development setting.

- To cite this document: BenchChem. [N-Methylpentanamide CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594713#n-methylpentanamide-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1594713#n-methylpentanamide-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com